molecular formula C22H28O2 B12322339 13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B12322339
M. Wt: 324.5 g/mol
InChI Key: NXKYEZGQCNWQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid compound. It is structurally related to other steroids and has significant biological activity, particularly in the context of hormonal regulation and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Ethynylation: Introduction of the ethynyl group at the 17th position.

    Methoxylation: Addition of a methoxy group at the 3rd position.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.

These reactions often require specific catalysts and conditions, such as palladium-catalyzed coupling reactions for ethynylation and strong bases for methoxylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized versions of the laboratory methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of high-purity starting materials and reagents to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols .

Scientific Research Applications

13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors. It binds to these receptors, mimicking the action of natural estrogens, and influences various physiological processes such as cell growth, differentiation, and reproductive functions. The molecular pathways involved include the activation of estrogen-responsive genes and modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYEZGQCNWQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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